Ensure assay reproducibility with VETRANAL™ Staurosporine analytical standard (CAS 62996-74-1). Lower-purity batches introduce indolocarbazole impurities that distort kinase IC50 and apoptosis kinetics. This certified ≥98% HPLC standard solves that. • Eliminates impurity interference in pan-kinase profiling (PKC IC50 = 0.7 nM) • Enables absolute LC-MS/MS quantification with exact molar calibration • Reliable caspase-3 activation control at 4-6 h for TUNEL/flow cytometry • Stable 6-month DMSO stocks (50 mg/mL) for automated serial dilutions.
Staurosporine (CAS 62996-74-1) is a potent, cell-permeable indolocarbazole alkaloid originally isolated from Streptomyces sp., universally recognized as a broad-spectrum ATP-competitive protein kinase inhibitor and a benchmark apoptosis inducer . As a VETRANAL™ analytical standard, this specific grade is manufactured to rigorous purity specifications (≥98% via HPLC) and is supported by traceable calibration data, distinguishing it from crude biochemical extracts . Its primary utility lies in its exceptional potency across multiple kinase families (including PKC, PKA, and PKG) and its rapid, predictable induction of caspase-dependent cell death [1]. For procurement professionals and laboratory managers, securing an analytical-grade staurosporine ensures absolute reproducibility in high-throughput screening, LC-MS/MS calibration, and cellular assay validation, mitigating the batch-to-batch variability that plagues lower-purity reagents .
Substituting a certified analytical standard like VETRANAL™ Staurosporine with standard biochemical-grade material (often rated at only ≥95% purity) introduces significant risk into quantitative workflows . Lower-grade preparations frequently contain structurally related indolocarbazole impurities or fermentation byproducts, which possess their own distinct kinase selectivity profiles and cellular toxicities [1]. In high-throughput kinase profiling or LC-MS/MS quantification, these impurities can skew IC50 determinations, produce artifactual baseline noise, and compromise the exact molarity of stock solutions. Furthermore, because staurosporine is active at sub-nanomolar concentrations, even a minor variance in active pharmaceutical ingredient (API) titer can drastically alter the kinetics of caspase-3 activation in apoptosis assays, rendering cross-study comparisons invalid and requiring costly assay recalibration .
The analytical standard grade of Staurosporine guarantees a minimum purity of ≥98% (often >99% by HPLC), providing a highly accurate mass-to-molarity ratio for calibration . In contrast, standard biochemical grades are typically certified to only ≥90-95% purity, allowing up to 5-10% of structurally related fermentation impurities .
| Evidence Dimension | HPLC Purity and Titer Variance |
| Target Compound Data | Analytical Standard (≥98-99% purity, exact titer for calibration) |
| Comparator Or Baseline | Standard biochemical grade (≥90-95% purity) |
| Quantified Difference | Up to 4-9% reduction in unknown impurities, ensuring precise molarity. |
| Conditions | HPLC area normalization and mass spectrometry validation. |
Exact titer and high purity are mandatory for LC-MS/MS reference standards and prevent off-target toxicity artifacts in sensitive cellular assays.
Staurosporine serves as an unparalleled universal positive control due to its sub-nanomolar to low-nanomolar potency across diverse kinase families. It exhibits an IC50 of 0.7 nM for PKC, 7 nM for PKA, and 8.5 nM for PKG [1]. In contrast to using a panel of highly selective, single-target kinase inhibitors which require individual optimization, staurosporine provides a single, uniform baseline of near-complete kinase suppression .
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Staurosporine (PKC IC50 = 0.7 nM; PKA IC50 = 7 nM; PKG IC50 = 8.5 nM) |
| Comparator Or Baseline | Single-target selective kinase inhibitors (baseline) |
| Quantified Difference | Sub-nanomolar multi-target suppression achieved with a single agent. |
| Conditions | ATP-competitive in vitro kinase activity assay. |
Procuring a single, highly potent pan-kinase inhibitor provides a universal baseline control for broad kinase screening panels, saving costs and standardizing assay validation.
In cellular models, Staurosporine acts as a rapid and robust inducer of apoptosis, achieving maximum caspase-3 activation within 4 to 6 hours at a 1 µM concentration [1]. Comparatively, receptor-mediated apoptosis inducers, such as anti-CD95 antibodies (2 µg/mL), exhibit a much slower activation profile, often not reaching statistical significance until 4-6 hours and peaking much later [1].
| Evidence Dimension | Time to maximum caspase-3 activation |
| Target Compound Data | Staurosporine 1 µM (Peak activation at 4-6 hours) |
| Comparator Or Baseline | Anti-CD95 2 µg/mL (Slower activation, plateau delayed beyond 6 hours) |
| Quantified Difference | Significantly faster onset and peak of executioner caspase activity. |
| Conditions | Jurkat cell cytosolic lysates, DEVD-pNA substrate cleavage assay. |
Rapid and predictable apoptosis kinetics make it the ideal procurement choice for validating high-throughput cell viability and flow cytometry assays within a single standard workday.
Staurosporine demonstrates excellent processability for laboratory workflows, being highly soluble in DMSO up to 50 mg/mL, despite being virtually insoluble in water [1]. When reconstituted and stored at -70°C, these high-concentration DMSO master stocks remain stable for up to 6 months without loss of potency.
| Evidence Dimension | Maximum solubility and stock stability |
| Target Compound Data | 50 mg/mL in DMSO, stable for 6 months at -70°C |
| Comparator Or Baseline | Aqueous buffer (Insoluble / unstable) |
| Quantified Difference | >50,000-fold higher solubility in DMSO vs water, with long-term freeze-thaw stability. |
| Conditions | Lyophilized solid or film reconstituted in anhydrous DMSO. |
The ability to create stable, highly concentrated master stocks minimizes reagent waste, reduces handling errors, and supports large-scale serial dilutions in automated screening platforms.
Utilizing the guaranteed ≥98% HPLC purity of the analytical standard to create exact molar calibration curves for mass spectrometry, ensuring absolute quantification of indolocarbazole analogs in biological matrices .
Deploying staurosporine's sub-nanomolar pan-kinase potency (e.g., PKC IC50 = 0.7 nM) to validate assay sensitivity and establish a maximum-inhibition baseline across diverse kinase profiling panels [1].
Leveraging its accelerated caspase-3 activation kinetics (peaking at 4-6 hours) to standardize and validate flow cytometry, TUNEL, and fluorometric cell death assays, providing a reliable positive control that fits within a standard laboratory shift [2].
Taking advantage of its high DMSO solubility (50 mg/mL) and 6-month cryogenic stability to prepare centralized master stocks for robotics-driven serial dilutions, minimizing batch-to-batch preparation variance .
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard
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